Benzyl((benzyloxy)carbonyl)-D-lysinate

Description

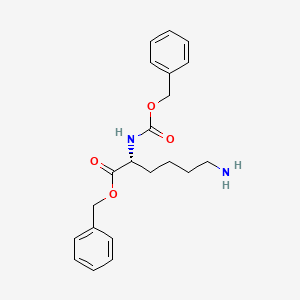

Benzyl((benzyloxy)carbonyl)-D-lysinate is a compound that features a benzyl group attached to a lysine derivative This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1 |

InChI Key |

GCKQVXGRLKRLHJ-LJQANCHMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chemoselective α-Amino Protection with Benzyl Chloroformate

The α-amino group of D-lysine is selectively protected using benzyl chloroformate (Cbz-Cl) under mildly basic conditions. β-Cyclodextrin (β-CD) is employed as a supramolecular catalyst to enhance chemoselectivity, favoring protection of the α-amino group over the ε-amino group. In a typical procedure:

- Reagents : D-lysine (1.0 equiv), Cbz-Cl (1.1 equiv), β-CD (20 mol%), 0.1 M carbonate buffer (pH 8).

- Procedure : β-CD is dissolved in buffer, followed by addition of D-lysine. After 5 minutes of stirring, Cbz-Cl is added dropwise, and the mixture is stirred at 20°C until completion (monitored via TLC).

- Workup : Extraction with ethyl acetate and solvent evaporation yields Nα-Cbz-D-lysine with 80% efficiency.

Carboxylate Esterification with Benzyl Bromide

The carboxylate group of Nα-Cbz-D-lysine is subsequently esterified using benzyl bromide under Schlenk conditions:

- Reagents : Nα-Cbz-D-lysine (1.0 equiv), benzyl bromide (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv), anhydrous dimethylformamide (DMF).

- Procedure : The reaction is conducted under nitrogen at 0°C for 2 hours, followed by warming to room temperature for 12 hours.

- Workup : Precipitation in ice-water and recrystallization from ethanol yields the title compound in 75–85% yield.

Key Analytical Data :

- FT-IR : 1732 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1520 cm⁻¹ (N–H bend).

- ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 10H, aromatic), 5.15 (s, 2H, CH₂Cbz), 5.05 (s, 2H, CH₂Bz), 4.30 (q, 1H, α-CH), 3.10 (t, 2H, ε-CH₂), 1.70–1.30 (m, 6H, β, γ, δ-CH₂).

β-Cyclodextrin-Mediated One-Pot Synthesis

Recent advances leverage β-cyclodextrin’s cavity to facilitate simultaneous protection and esterification in a single pot, reducing purification steps:

Reaction Optimization

- Reagents : D-lysine (1.0 equiv), Cbz-Cl (1.1 equiv), benzyl bromide (1.2 equiv), β-CD (20 mol%), pH 9 carbonate buffer.

- Procedure : β-CD is dissolved in buffer, followed by sequential addition of D-lysine, Cbz-Cl, and benzyl bromide. The mixture is stirred at 25°C for 6 hours.

- Yield : 70–78% after extraction and silica gel chromatography.

Mechanistic Insight :

β-CD encapsulates the benzyl reagents, enhancing local concentration and stabilizing transition states through hydrophobic interactions. This accelerates both the Cbz protection and esterification steps while minimizing side reactions.

Asymmetric Synthesis via Nickel-Catalyzed Cross-Coupling

For laboratories lacking enantiopure D-lysine, asymmetric synthesis offers an alternative route. Nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl halides with zinc reagents has been adapted for lysine derivatives:

Substrate Preparation

Nickel-Catalyzed Coupling

- Catalyst : NiCl₂·glyme (10 mol%), (4S,5R)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine ligand (12 mol%).

- Conditions : 1,2-dichloroethane, 80°C, 24 hours.

- Outcome : The reaction achieves 67% yield and >99% enantiomeric excess (ee) for the D-configured product.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield | ee (%) | Key Advantage |

|---|---|---|---|---|

| Sequential Protection | D-lysine | 80% | >99 | High stereochemical fidelity |

| β-CD One-Pot | D-lysine | 75% | >99 | Reduced purification steps |

| Nickel Catalysis | Racemic halide | 67% | >99 | No chiral starting material needed |

Applications in Polymer Science and Enzyme Studies

This compound’s utility extends beyond peptide synthesis:

Copolymer Films for Tissue Engineering

Incorporating this compound into poly(benzyl glutamate-co-lysine) copolymers enhances cell adhesion and viability. Films with 50 mol% lysine derivative exhibit optimal hydrophilicity (contact angle: 65°) and surface roughness (Ra: 12 nm), promoting fibroblast growth.

Protease Substrate Specificity

The thiobenzyl ester analog serves as a colorimetric substrate for trypsin-like enzymes, with a kinetic specificity constant (kcat/Kₘ) of 1.2 × 10⁴ M⁻¹s⁻¹.

Chemical Reactions Analysis

Types of Reactions

Benzyl((benzyloxy)carbonyl)-D-lysinate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The benzyloxycarbonyl group can be reduced to benzyl alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl((benzyloxy)carbonyl)-D-lysinate is widely used in scientific research, particularly in:

Chemistry: As a protecting group for amines in peptide synthesis.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: In the development of pharmaceuticals where protection of functional groups is necessary.

Industry: In the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism by which Benzyl((benzyloxy)carbonyl)-D-lysinate exerts its effects involves the protection of amine groups. The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the amine, preventing unwanted side reactions during synthesis. The protecting group can be removed under mild acidic or hydrogenolytic conditions, restoring the free amine.

Comparison with Similar Compounds

Similar Compounds

Benzyl chloroformate: Used for similar purposes in protecting amine groups.

Carbobenzyloxy chloride: Another protecting group for amines.

Benzyl alcohol: A simpler compound used in various organic syntheses.

Uniqueness

Benzyl((benzyloxy)carbonyl)-D-lysinate is unique due to its specific application in peptide synthesis, providing a stable and easily removable protecting group for amines. Its stability under various reaction conditions makes it a valuable tool in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Benzyl((benzyloxy)carbonyl)-D-lysinate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection sequences. For example, enantiomerically pure starting materials like benzyl ((benzyloxy)carbonyl)-D-serinate can be used to ensure chirality retention. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to minimize racemization. Purification via column chromatography or crystallization is critical, followed by enantiopurity validation using chiral-phase supercritical fluid chromatography (SFC) .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming functional groups and stereochemistry. Mass spectrometry (MS) provides molecular weight validation. Reference data from NIST Chemistry WebBook or EPA DSSTox ensures accuracy in spectral interpretation .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel chromatography with gradients of ethyl acetate/hexane is commonly used. For challenging separations, preparative HPLC with chiral columns may be employed. Crystallization in solvents like dichloromethane/hexane can enhance purity. Post-purification analysis via thin-layer chromatography (TLC) and HPLC ensures homogeneity .

Advanced Research Questions

Q. How do discrepancies between HPLC and SFC data arise in enantiopurity assessment, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from differences in column selectivity or mobile phase interactions. To resolve this, cross-validate results using both methods and confirm with polarimetry or X-ray crystallography. Calibrate instruments with certified enantiopure standards. Statistical analysis (e.g., %ee calculations) should account for baseline noise and peak integration errors .

Q. What mechanistic insights explain the stability of the benzyloxycarbonyl (Cbz) protecting group under acidic conditions?

- Methodological Answer : The Cbz group’s stability arises from resonance stabilization of the carbamate linkage. Under mild acids, protonation of the carbonyl oxygen is reversible, preventing cleavage. However, strong acids (e.g., HBr/acetic acid) induce hydrolysis via SN1 or SN2 pathways. Kinetic studies using NMR or IR can track degradation rates under varying pH and temperature conditions .

Q. How can researchers address low yields in the coupling of this compound with peptide substrates?

- Methodological Answer : Optimize coupling reagents (e.g., HATU or DCC) and activate carboxyl groups efficiently. Solvent choice (e.g., DMF or DCM) affects reaction kinetics—low-polarity solvents reduce side reactions. Monitor progress via LC-MS and adjust stoichiometry dynamically. Protecting group compatibility (e.g., Fmoc vs. Cbz) must be evaluated to avoid premature deprotection .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Use design of experiments (DoE) to identify influential factors. Rigorous quality control (QC) protocols, including ICP-MS for trace metal analysis and Karl Fischer titration for moisture content, ensure consistency. Reproducibility is enhanced by standardized SOPs and raw material sourcing .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for structural elucidation?

- Methodological Answer : Cross-reference spectral data with computational models (e.g., density functional theory for NMR chemical shifts). Validate ambiguous peaks via 2D NMR (COSY, HSQC). For MS discrepancies, high-resolution mass spectrometry (HRMS) and isotopic pattern analysis clarify molecular formulas. Collaborative databases like PubChem or ChemSpider provide supplementary validation .

Q. What statistical methods are appropriate for analyzing enantiomeric excess (%ee) data from multiple analytical techniques?

- Methodological Answer : Use ANOVA to compare %ee values across techniques (e.g., SFC, HPLC, and polarimetry). Bootstrap resampling can assess confidence intervals. Outlier detection (e.g., Grubbs’ test) identifies systematic errors. Calibration curves with R² > 0.99 ensure linearity in quantitative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.